molecular formula C12H13NO2 B8372973 (1-Benzyloxy-1H-pyrrol-3-yl)-methanol

(1-Benzyloxy-1H-pyrrol-3-yl)-methanol

Cat. No.: B8372973
M. Wt: 203.24 g/mol
InChI Key: ZYXNGTUKGKRJBM-UHFFFAOYSA-N
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Description

(1-Benzyloxy-1H-pyrrol-3-yl)-methanol is a heterocyclic compound featuring a pyrrole core substituted with a benzyloxy group at the 1-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol. The pyrrole ring’s aromaticity imparts rigidity, while the benzyloxy group contributes to lipophilicity, and the hydroxymethyl group enhances solubility in polar solvents. This compound is likely synthesized via benzylation of a hydroxypyrrole precursor, followed by functionalization at the 3-position. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals due to its modular reactivity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(1-phenylmethoxypyrrol-3-yl)methanol

InChI

InChI=1S/C12H13NO2/c14-9-12-6-7-13(8-12)15-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2

InChI Key

ZYXNGTUKGKRJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Aromaticity vs. Saturation: The target compound’s pyrrole ring is aromatic, conferring planar geometry and resonance stabilization. In contrast, 1-benzylpyrrolidin-3-yl-methanol () features a saturated pyrrolidine ring, increasing basicity due to the lone pair on nitrogen .
  • Functional Group Reactivity : The benzyloxy group in the target compound may undergo acid-catalyzed cleavage, whereas the benzyl group in ’s compound is more stable. The hydroxymethyl group in both compounds offers sites for further derivatization (e.g., oxidation to carboxylic acids).
  • Steric and Electronic Effects : The cyclopropane-containing compound in introduces steric hindrance and strain, altering reactivity compared to the planar pyrrole system .

Research Findings and Limitations

  • Key Gaps : Direct data on the target compound’s physical properties (e.g., melting point, solubility) and synthetic protocols are unavailable in the provided evidence. Comparisons rely on structural inferences.
  • Diastereomer Challenges : highlights the importance of stereochemical control in cyclopropane systems, a consideration less relevant for the target’s planar structure .
  • Commercial Viability : The pyrrolidine analog () is commercially available, suggesting established synthetic routes, whereas the target compound may require optimization for scalability .

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